NCT-502

PHGDH Enzyme Inhibition IC50

NCT-502 addresses the demand for a rigorously characterized, selective PHGDH inhibitor for cancer metabolism research. Its piperazine-1-carbothioamide scaffold delivers reversible, non-competitive inhibition distinct from other chemotypes, enabling confident target deconvolution. • IC50 3.7 µM (PHGDH enzymatic) with confirmed inactivity against a panel of other dehydrogenases • EC50 15.2 µM in PHGDH-dependent MDA-MB-468 cells for robust cell-based target engagement • Minimal cross-reactivity across 168 GPCRs ensures clean, interpretable phenotypic data Supplied with batch-specific Certificate of Analysis for assay-to-assay reproducibility.

Molecular Formula C18H20F3N5S
Molecular Weight 395.4 g/mol
Cat. No. B609502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCT-502
SynonymsNCT-502;  NCT 502;  NCT502; 
Molecular FormulaC18H20F3N5S
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C
InChIInChI=1S/C18H20F3N5S/c1-12-9-13(2)23-15(10-12)24-17(27)26-7-5-25(6-8-26)16-4-3-14(11-22-16)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3,(H,23,24,27)
InChIKeyHHKPPMSUPATMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NCT-502: PHGDH Inhibitor for Cancer Metabolism


NCT-502 is a human phosphoglycerate dehydrogenase (PHGDH) inhibitor that exhibits cytotoxicity toward PHGDH-dependent cancer cells and reduces glucose-derived serine production [1]. It belongs to the piperazine-1-carbothioamide class and was developed as a chemical probe to study the role of PHGDH in serine biosynthesis and cancer cell metabolism [2].

Why NCT-502 Cannot Be Replaced


While many compounds target PHGDH, their divergent mechanisms of action, potency, and selectivity profiles prevent simple interchangeability. NCT-502 acts as a reversible, non-competitive inhibitor with a distinct piperazine-1-carbothioamide scaffold [1]. Its unique characteristics, including specific selectivity against a panel of dehydrogenases and minimal GPCR cross-reactivity, are not shared by other PHGDH inhibitors like CBR-5884 or PKUMDL-WQ-2101 [2]. The quantitative evidence presented below highlights these crucial differences, guiding researchers in selecting the most appropriate tool compound for their specific experimental needs.

NCT-502 Differentiation Evidence


PHGDH Enzyme Inhibition Potency

NCT-502 demonstrates a specific and quantifiable inhibition of PHGDH, a key enzyme in the serine synthesis pathway. In a standardized in vitro enzymatic assay, NCT-502 shows an IC50 of 3.7 µM, positioning it as a potent inhibitor. Its close analog, NCT-503, shows a slightly improved IC50 of 2.5 µM, while the negative control compound, PHGDH-inactive, shows no relevant inhibition with an IC50 greater than 57 µM [1]. This clear potency difference underscores the importance of selecting the correct active compound for PHGDH-dependent studies.

PHGDH Enzyme Inhibition IC50

Cancer Cell Cytotoxicity

The cytotoxic effect of NCT-502 on PHGDH-dependent cancer cells is a critical measure of its functional activity. In MDA-MB-468 breast cancer cells, a model for high PHGDH expression, NCT-502 exhibits an EC50 of 15.2 µM . This cellular potency is comparable to its close analog NCT-503, which has an EC50 range of 8-16 µM across various PHGDH-dependent cell lines [1], and is substantially more potent than earlier PHGDH inhibitors like CBR-5884, which typically requires concentrations >30 µM to achieve similar effects [2].

Cancer Metabolism Cell Viability EC50

Dehydrogenase Selectivity Profile

A key differentiator for NCT-502 is its well-characterized selectivity profile, which is crucial for interpreting phenotypic outcomes. NCT-502 is inactive against a panel of other dehydrogenases and shows minimal cross-reactivity in a panel of 168 G-protein-coupled receptors (GPCRs) [1]. In contrast, other PHGDH inhibitors like BI-4924, while highly potent (IC50 of 3 nM), are NADH/NAD+ competitive and may exhibit broader activity against other dehydrogenase targets [2]. PKUMDL-WQ-2101 is a non-NAD+ competing allosteric inhibitor, but its selectivity profile against other dehydrogenases is not as extensively characterized as that of NCT-502 [3].

Selectivity Off-Target Effects Dehydrogenases

Inhibition Reversibility

The reversibility of inhibition is a critical parameter for experimental design, particularly in washout studies and for understanding target engagement dynamics. Both NCT-502 and its analog NCT-503 have been demonstrated to be reversible inhibitors of PHGDH in vitro [1]. This characteristic differentiates them from covalent or irreversible inhibitors, which can have prolonged effects even after compound removal. The reversibility of NCT-502 was confirmed by dilution experiments, which showed recovery of enzyme activity [1].

Reversible Inhibition Mechanism of Action Enzyme Kinetics

In Vivo Tumor Suppression

While NCT-502 itself has shown limited in vivo activity, its close structural analog, NCT-503, has demonstrated significant tumor growth suppression in orthotopic xenograft models of triple-negative breast cancer (MDA-MB-231 and MDA-MB-468) [1]. This provides a class-level inference for the potential in vivo utility of piperazine-1-carbothioamide-based PHGDH inhibitors. In contrast, direct inhibitors of PGAM1, such as PGMI-004A, have also shown in vivo efficacy in xenograft models, but they target a different enzyme in the glycolytic pathway, which may have distinct metabolic consequences [2].

In Vivo Efficacy Tumor Growth Xenograft

NCT-502 Research Applications


In Vitro PHGDH Target Validation

NCT-502, with its well-defined IC50 of 3.7 µM against PHGDH and extensive selectivity profiling, is ideally suited for in vitro experiments aimed at confirming PHGDH as the primary target of interest. Its use in enzyme inhibition assays and cell-based models (e.g., MDA-MB-468 cells with an EC50 of 15.2 µM) provides a robust framework for linking PHGDH activity to specific cancer cell phenotypes [1][2].

Serine and One-Carbon Metabolism Analysis

Given its ability to reversibly block glucose-derived serine production, NCT-502 is a powerful tool for dissecting the contribution of the de novo serine synthesis pathway to one-carbon metabolism, nucleotide biosynthesis, and redox homeostasis in cancer cells [1]. Its reversible nature allows for washout experiments to study the dynamic recovery of these metabolic pathways [2].

Comparative PHGDH Inhibitor Studies

NCT-502 serves as a benchmark compound for comparing the potency and selectivity of novel PHGDH inhibitors. Its well-characterized activity profile (IC50 of 3.7 µM, reversible inhibition, and specific selectivity data) allows researchers to contextualize the performance of new chemical entities in side-by-side enzymatic and cellular assays [1][2].

Negative Control with PHGDH-inactive

A robust experimental design for studying PHGDH-dependent processes involves the use of both NCT-502 (active inhibitor) and PHGDH-inactive (inactive analog, IC50 > 57 µM). This combination allows for precise attribution of observed biological effects to the inhibition of PHGDH enzymatic activity, minimizing the impact of potential off-target effects [1].

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